3,5-dimethyl-3,4-dihydro-2H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-3,4-dihydro-2H-pyran-4-one: is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Mechanism of Action
Target of Action
It is known to act as an intermediate in synthetic chemistry .
Mode of Action
The compound 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one interacts with its targets by acting as a versatile vinyl ether . It is used to protect various reactive functional groups .
Biochemical Pathways
It is involved in the polymerization reaction either alone or with unsaturated compounds .
Result of Action
It is known to be used in the preparation of bicyclic compounds of epoxide-fused, halo compounds, and allenic alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Tetrahydrofurfuryl Alcohol: One common method for synthesizing 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one involves the dehydration of tetrahydrofurfuryl alcohol.
Cyclization of 1,5-Diketones: Another synthetic route involves the cyclization of 1,5-diketones in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives of pyranone.
Scientific Research Applications
Chemistry: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial strains and is being explored as a lead compound for the development of new antibiotics .
Industry: In the industrial sector, this compound is used as an intermediate in the production of fragrances and flavoring agents. Its unique aroma makes it valuable in the formulation of perfumes and food additives .
Comparison with Similar Compounds
3,4-dihydro-2H-pyran: A structurally similar compound with a hydrogen atom instead of the methyl groups at positions 3 and 5.
2,3-dihydro-4H-pyran: Another related compound with a different arrangement of double bonds and hydrogen atoms.
Uniqueness: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is unique due to the presence of two methyl groups at positions 3 and 5. These substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs . The methyl groups can also affect the compound’s solubility and interaction with other molecules, making it distinct in its applications and properties .
Properties
IUPAC Name |
3,5-dimethyl-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQBTWDDNQNMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC=C(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.